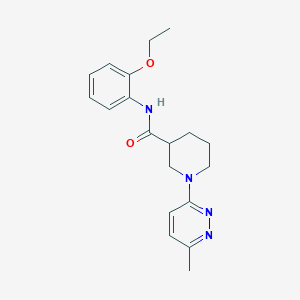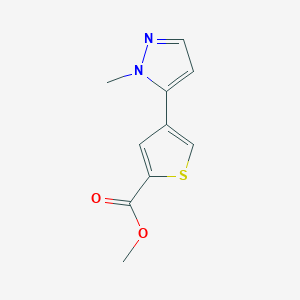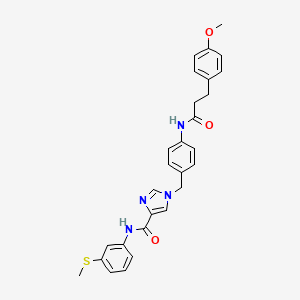![molecular formula C18H12F3N5O2 B2730506 6-Benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893929-62-9](/img/structure/B2730506.png)
6-Benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one, also known as TFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFP is a heterocyclic compound that contains a triazolopyrimidine core structure, which makes it a promising candidate for drug discovery and development. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds were synthesized, demonstrating the potential of this chemical structure as a scaffold for the development of new molecules with significant antimicrobial activities. This research showcases the versatility of triazolopyrimidinones in heterocyclic chemistry and their potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).
Metal-Free Synthesis of Heterocycles
In another study, biologically significant 1,2,4-triazolo[1,5-a]pyridines were synthesized from N-(pyridin-2-yl)benzimidamides via a metal-free intramolecular annulation. This process demonstrates a novel strategy for constructing a triazolopyridine skeleton, highlighting the application of triazolopyrimidinones in the efficient and green synthesis of complex heterocycles (Zheng et al., 2014).
Exploration of Antimicrobial Activity
Several derivatives of triazolopyrimidinones were synthesized and evaluated for their antimicrobial activity. This research underscores the potential of triazolopyrimidinone derivatives as a base for creating new antimicrobial agents with varied and potent activities against different microbial strains, thereby contributing to the development of new therapeutic agents (Gilava et al., 2020).
Development of Antiasthma Agents
The synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines revealed their activity as mediator release inhibitors, suggesting their potential application in developing new antiasthma agents. This work highlights the therapeutic applications of triazolopyrimidinones in respiratory conditions, providing a foundation for further pharmacological and toxicological studies (Medwid et al., 1990).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidinones derivatives demonstrated significant in vitro antitumor activity against cancer cell lines, as well as inhibition of the 5-lipoxygenase enzyme. These findings suggest the potential of triazolopyrimidinones in the development of new anticancer and anti-inflammatory agents, further expanding their application in medical research (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
6-benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O2/c19-18(20,21)28-14-8-6-13(7-9-14)26-16-15(23-24-26)17(27)25(11-22-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONOIYFEUZDCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2730423.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730425.png)


![Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride](/img/structure/B2730430.png)
![2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2730431.png)



![4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2730437.png)
![N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2730439.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2730443.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2730446.png)